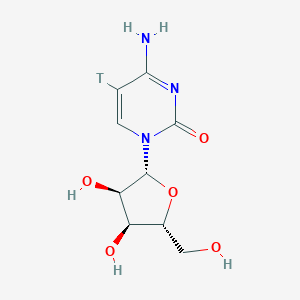

Cytidine-5-t (8CI,9CI)

Descripción general

Descripción

Cytidine, labeled with tritium at the 5th position ([5-3H]Cytidine), is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. This compound is a component of RNA and is used extensively in biochemical and molecular biology research due to its radioactive labeling, which allows for tracking and studying nucleic acid metabolism and dynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cytidine involves several steps:

Silanization Protection: Cytosine is first subjected to silanization protection using tert-butyl dimethyl chloro silane.

Reaction with Tetra-O-Acetyl-D-Ribose: The protected cytosine is then reacted with tetra-O-acetyl-D-ribose.

Ammonolysis: The resulting product undergoes ammonolysis to yield crude cytidine.

Industrial Production Methods

Industrial production of cytidine typically follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, environmentally friendly, and safe for large-scale operations .

Análisis De Reacciones Químicas

Types of Reactions

Cytidine undergoes various chemical reactions, including:

Oxidation: Cytidine can be oxidized to form cytidine derivatives.

Reduction: Reduction reactions can convert cytidine into its deoxy form, deoxycytidine.

Substitution: Cytidine can undergo substitution reactions, particularly at the amino group, to form various analogs.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and ammonia.

Major Products

Oxidation: Oxidized cytidine derivatives.

Reduction: Deoxycytidine.

Substitution: Various cytidine analogs with modified amino groups.

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Cytidine-5-t (8CI,9CI) is primarily recognized for its role in neuroprotection and cognitive enhancement. One of the most studied derivatives is Cytidine-5'-diphosphocholine (CDP-choline), which has been shown to exert beneficial effects on brain health.

Case Study: CDP-Choline in Methamphetamine Dependence

A randomized controlled trial investigated the effects of CDP-choline on gray matter volumes in methamphetamine-dependent patients. The study involved 44 participants who received either 2 g/day of CDP-choline or a placebo for eight weeks. Results indicated significant increases in gray matter volumes in regions associated with cognitive function, such as the left middle frontal gyrus and right hippocampus. Additionally, reductions in craving for methamphetamine were observed among those treated with CDP-choline .

| Parameter | CDP-Choline Group | Placebo Group |

|---|---|---|

| Gray Matter Volume (Left Frontal) | Increased (p = 0.001) | No significant change |

| Gray Matter Volume (Right Hippocampus) | Increased (p = 0.009) | No significant change |

| Craving Reduction | Significant (p = 0.01) | Not significant (p = 0.10) |

These findings suggest that CDP-choline may facilitate neuroplasticity and recovery in individuals with stimulant dependence.

Cancer Research Applications

Cytidine-5-t (8CI,9CI) also plays a crucial role in cancer biology, particularly through its involvement in nucleotide metabolism.

Case Study: CTP Synthetase Activity in Tumors

Research has shown that increased activity of Cytidine 5'-triphosphate synthetase is characteristic of neoplastic tissues. In a study examining hepatomas and renal cell carcinomas, CTP synthetase activity was significantly elevated compared to normal tissues, correlating with tumor growth rates. For instance, hepatomas exhibited a 5- to 10-fold increase in synthetase activity relative to normal liver tissue .

| Tumor Type | CTP Synthetase Activity | Growth Rate Correlation |

|---|---|---|

| Hepatomas | 5-10 fold increase | Strong correlation |

| Renal Cell Carcinomas | 4.3-5.2 fold increase | Moderate correlation |

This suggests that targeting CTP synthetase could be a viable strategy for cancer therapy.

Metabolic Studies

In addition to its neuroprotective and oncological applications, Cytidine-5-t (8CI,9CI) has implications in metabolic research.

Case Study: Role of CTP Synthetase in Metabolism

A study highlighted the role of Cytidine 5'-triphosphate synthetase in metabolic pathways related to cellular energy homeostasis and proliferation. The enzyme's activity is crucial for synthesizing nucleotides necessary for RNA synthesis and cellular function .

| Metabolic Function | Importance |

|---|---|

| Nucleotide Synthesis | Essential for RNA production |

| Cellular Energy Homeostasis | Regulates energy balance |

Mecanismo De Acción

Cytidine exerts its effects primarily through its incorporation into RNA. It plays a crucial role in the synthesis and function of RNA, affecting various cellular processes. The labeled tritium allows researchers to track the incorporation and metabolism of cytidine in cells, providing insights into RNA dynamics and function .

Comparación Con Compuestos Similares

Similar Compounds

Deoxycytidine: Similar to cytidine but lacks an oxygen atom on the ribose ring.

Uridine: Another nucleoside with uracil instead of cytosine.

Thymidine: Contains thymine instead of cytosine and is a component of DNA

Uniqueness

Cytidine-5-t (8CI,9CI) is unique due to its radioactive labeling, which allows for precise tracking and study of nucleic acid processes. This makes it particularly valuable in research settings where understanding RNA metabolism and dynamics is crucial .

Actividad Biológica

Cytidine-5-t (8CI,9CI) is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of virology and neuropharmacology. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

Cytidine-5-t is a derivative of cytidine, which is a nucleoside composed of a pyrimidine base (cytosine) and a ribose sugar. The modification at the 5' position with a thymine moiety enhances its stability and bioactivity. The compound's structural characteristics facilitate its interaction with various biological targets, making it a subject of interest in therapeutic applications.

The biological activity of Cytidine-5-t can be attributed to its ability to mimic natural nucleosides, allowing it to participate in various biochemical pathways. It is known to influence:

- Nucleotide Synthesis : Cytidine derivatives are crucial in the synthesis of RNA and DNA, impacting cellular replication and repair mechanisms.

- Neurotransmitter Modulation : Studies suggest that Cytidine-5-t may enhance the levels of neurotransmitters in the central nervous system by participating in phospholipid biosynthesis, which is critical for neuronal function.

Antiviral Activity

Cytidine derivatives, including Cytidine-5-t, have shown promising antiviral properties against several viruses. Research indicates that these compounds can inhibit viral replication through various mechanisms, including:

- Inhibition of Viral Polymerases : Cytidine-5-t has been evaluated for its potential to inhibit RNA-dependent RNA polymerases (RdRp), particularly in the context of SARS-CoV-2. Molecular docking studies revealed strong binding affinities with RdRp, suggesting that it could serve as a lead compound for antiviral drug development .

Neuroprotective Effects

Cytidine-5-t has also been studied for its neuroprotective effects. Citicoline (cytidine 5′-diphosphocholine), which metabolizes to cytidine and choline, has demonstrated efficacy in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to enhance membrane phospholipid synthesis contributes to neuronal repair and protection against oxidative stress .

Case Studies

-

Antiviral Efficacy Against SARS-CoV-2 :

- A study conducted on modified cytidine derivatives indicated that certain compounds exhibited significant antiviral activity against SARS-CoV-2 by targeting RdRp. The binding interactions were analyzed through molecular dynamics simulations, demonstrating enhanced stability and binding affinity compared to standard antiviral drugs .

- Neuroprotective Properties :

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-tritiopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8-/m1/s1/i1T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGCWIWMRVCDJ-QPXMQEAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.